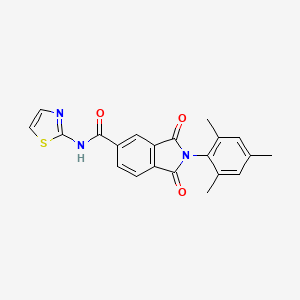

![molecular formula C34H26Cl2N6O2S B11522504 (4Z,4'Z)-4,4'-{sulfanediylbis[benzene-4,1-diylimino(Z)methylylidene]}bis[2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11522504.png)

(4Z,4'Z)-4,4'-{sulfanediylbis[benzene-4,1-diylimino(Z)methylylidene]}bis[2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Neon is a chemical element with the symbol Ne and atomic number 10. It is a noble gas that is colorless, odorless, and inert under standard conditions. Neon is known for its distinct reddish-orange glow when placed in an electric field, making it a popular choice for neon signs and lighting applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Neon is primarily obtained through the fractional distillation of liquid air. The process involves cooling air to very low temperatures to liquefy it, then gradually warming it to separate the different components based on their boiling points. Neon, with a boiling point of -246.08°C, is one of the last gases to be separated .

Industrial Production Methods

The industrial production of neon involves processing large volumes of air. Approximately 88,000 pounds of liquid air are required to produce one pound of neon. The process includes the use of activated charcoal to adsorb neon and hydrogen, followed by the removal of hydrogen through oxidation to water .

Chemical Reactions Analysis

Types of Reactions

Neon is chemically inert and does not readily form compounds under standard conditions. under extreme conditions, such as high pressures or in the presence of strong electrophiles, neon can form weakly bound compounds. For example, neon hydride (NeH) and neon fluoride (NeF) have been observed under specific laboratory conditions .

Common Reagents and Conditions

Due to its inert nature, neon does not participate in typical chemical reactions like oxidation, reduction, or substitution. The formation of neon compounds usually requires extreme conditions, such as high pressures or the presence of highly reactive species .

Major Products

The major products formed from reactions involving neon are typically ionic or weakly bound molecular compounds. These include neon hydride (NeH) and neon fluoride (NeF), which are formed under specific laboratory conditions .

Scientific Research Applications

Neon has several scientific research applications due to its unique properties:

Lighting and Signage: Neon is widely used in neon signs and fluorescent lamps due to its distinct reddish-orange glow when electrically stimulated.

Cryogenics: Neon is used as a cryogenic refrigerant because of its low liquefaction temperature and inertness.

High-Voltage Indicators: Neon is used in high-voltage indicators and vacuum tubes due to its stability and inertness.

Research in Physics and Chemistry: Neon is used in various research applications, including studies of inert gases and their interactions under extreme conditions.

Mechanism of Action

Neon does not have a mechanism of action in the traditional sense, as it is chemically inert and does not interact with biological systems. its physical properties, such as its ability to emit light when electrically stimulated, are utilized in various applications. The emission of light occurs when neon atoms are excited by an electric current and then return to their ground state, releasing energy in the form of visible light .

Comparison with Similar Compounds

Similar Compounds

Neon is part of the noble gas group, which includes helium, argon, krypton, xenon, and radon. These gases share similar properties, such as being colorless, odorless, and chemically inert under standard conditions .

Uniqueness of Neon

Neon is unique among the noble gases due to its distinct reddish-orange glow when electrically stimulated, which is not observed in other noble gases. This property makes neon particularly valuable for lighting and signage applications .

Conclusion

Neon is a fascinating element with unique properties that make it valuable in various scientific and industrial applications. Its chemical inertness and distinct glow have made it a staple in lighting and research, while its cryogenic properties are utilized in refrigeration. Despite its limited reactivity, neon continues to be an important element in both practical and theoretical studies.

Properties

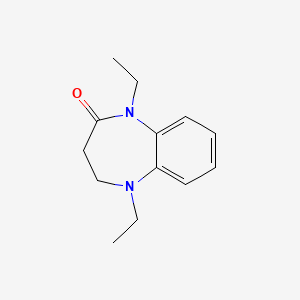

Molecular Formula |

C34H26Cl2N6O2S |

|---|---|

Molecular Weight |

653.6 g/mol |

IUPAC Name |

(4Z)-2-(4-chlorophenyl)-4-[[4-[4-[[(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]sulfanylanilino]methylidene]-5-methylpyrazol-3-one |

InChI |

InChI=1S/C34H26Cl2N6O2S/c1-21-31(33(43)41(39-21)27-11-3-23(35)4-12-27)19-37-25-7-15-29(16-8-25)45-30-17-9-26(10-18-30)38-20-32-22(2)40-42(34(32)44)28-13-5-24(36)6-14-28/h3-20,37-38H,1-2H3/b31-19-,32-20- |

InChI Key |

WBJLLEFIVRCZOU-CDSIFPFTSA-N |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C\NC2=CC=C(C=C2)SC3=CC=C(C=C3)N/C=C/4\C(=O)N(N=C4C)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |

Canonical SMILES |

CC1=NN(C(=O)C1=CNC2=CC=C(C=C2)SC3=CC=C(C=C3)NC=C4C(=NN(C4=O)C5=CC=C(C=C5)Cl)C)C6=CC=C(C=C6)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

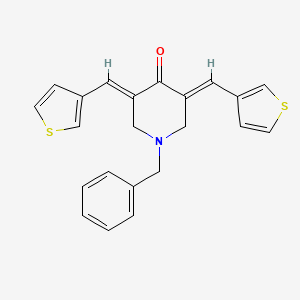

![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane](/img/structure/B11522423.png)

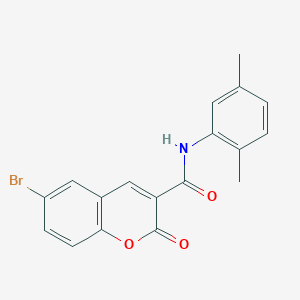

![2-bromo-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]benzohydrazide](/img/structure/B11522432.png)

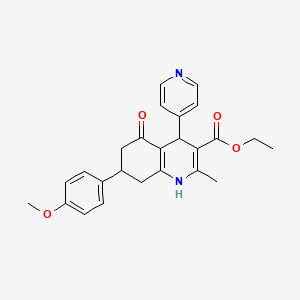

![1-[(4R,6S,7S,11R,14S)-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B11522435.png)

![N-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11522439.png)

![4-Bromo-N'-[(E)-(4-bromophenyl)methylidene]benzohydrazide](/img/structure/B11522447.png)

![6-Amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11522454.png)

![N'-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide](/img/structure/B11522455.png)

![Ethyl (3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetate](/img/structure/B11522458.png)

![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-methylbenzamide](/img/structure/B11522459.png)